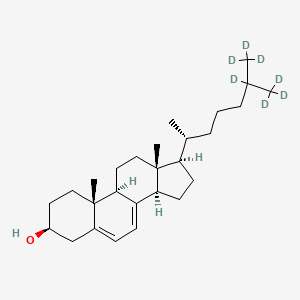

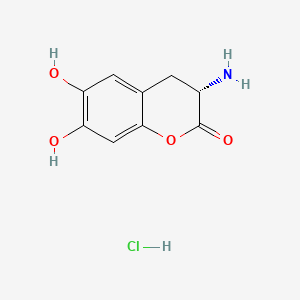

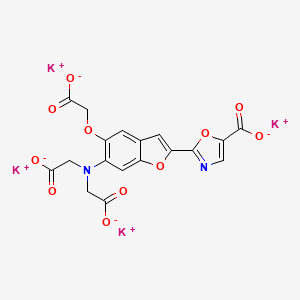

![molecular formula C₂₅H₂₃D₁₁N₄O₄ B1146911 1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11 CAS No. 1356352-32-3](/img/structure/B1146911.png)

1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of related azetidine-based compounds involves regioselective methods to create novel heterocyclic amino acid-like building blocks, utilizing reactions of β-enamino ketoesters with hydroxylamine hydrochloride. For example, the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones demonstrates the complexity and precision required in creating such molecules, emphasizing the controlled formation of peptide bonds and the role of chiral auxiliaries (Lucarini & Tomasini, 2001) (Obrecht et al., 1995).

Molecular Structure Analysis

The molecular structure of similar compounds is determined using various spectroscopic methods, including NMR and X-ray crystallography, revealing intricate details about their conformation and the impact of side-chain variation on their structural orientation. The development of heterocyclic amino acid-like building blocks highlights the significance of structural assignments in understanding compound behaviors (Bruzgulienė et al., 2022).

Chemical Reactions and Properties

Azetidine-based compounds undergo a range of chemical reactions, including cycloaddition and rearrangement, to form various derivatives. These reactions demonstrate the compounds' reactivity and their potential to form structurally diverse molecules, essential for developing new materials or pharmaceuticals (Burtoloso & Correia, 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, play a crucial role in the application of these compounds. For instance, the synthesis and characterization of L-phenylalanine cyclohexylamide as a chiral auxiliary highlights the importance of physical properties in the synthesis and application of optically pure amino acids (Obrecht et al., 1995).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are fundamental to understanding how these compounds interact with other molecules and their potential uses in various applications. The synthesis of oligomers demonstrates the controlled chemical transformations that lead to complex structures with specific properties (Lucarini & Tomasini, 2001).

Applications De Recherche Scientifique

1. Synthesis of Enantiopure Amino Acids

- Researchers have developed methods for the efficient synthesis of enantiopure amino acids, which are crucial for studying the conformation-activity relationships of biologically active peptides (Dietrich & Lubell, 2003).

2. Development of Bifunctional Macrocycles

- The compound has been used in the synthesis of bifunctional tetraaza macrocycles, which are significant in the development of chelating agents for various applications (McMurry, Brechbiel, Kumar, & Gansow, 1992).

3. Fluorinated Heterocyclic Amino Acids

- It has contributed to the synthesis of new fluorinated heterocyclic amino acids, expanding the toolkit for medicinal chemistry (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009).

4. Higher Order Tubular Constructs

- The compound aids in the self-assembly of noncyclic bis-D- and L-tripeptides into tubular superstructures, offering insights into peptide folding and design (Hanessian, Vinci, Fettis, Maris, & T. P. Viet, 2008).

5. Enantioselective Organocatalysts

- It is used in the synthesis and characterisation of prolinamides and related compounds as potential enantioselective organocatalysts, important in asymmetric synthesis (Panov, Drabina, Hanusek, & Sedlák, 2011).

6. Synthesis of Amino Acid Derivatives

- The compound plays a role in synthesizing various amino acid derivatives, crucial for developing new pharmaceuticals and understanding biochemical processes (Chang, Bae, Shin, Park, Choi, & Lee, 1998).

7. Chiral Monomer Precursors

- It contributes to the synthesis of chiral monomer precursors for stereoregular polyamides, with applications in material science (Gómez, Orgueira, & Varela, 2003).

8. Access to Homopropargylamines

- The compound is involved in reactions to access homopropargylamines, essential building blocks in synthetic chemistry (Quinodoz, Wright, Drouillat, David, Marrot, & Couty, 2016).

Propriétés

IUPAC Name |

tert-butyl N-[(1R)-2-[(2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O4/c1-25(2,3)33-24(32)28-21(19-7-5-4-6-8-19)23(31)29-14-13-20(29)22(30)27-16-18-11-9-17(15-26)10-12-18/h9-12,19-21H,4-8,13-14,16H2,1-3H3,(H,27,30)(H,28,32)/t20-,21+/m0/s1/i4D2,5D2,6D2,7D2,8D2,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAZDRUUDUBAQU-QVBFZGLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C#N)NC(=O)OC(C)(C)C)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

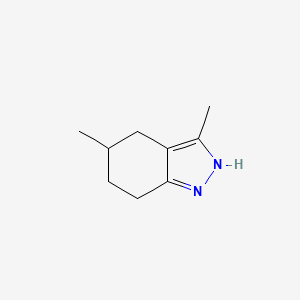

![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)

![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/no-structure.png)

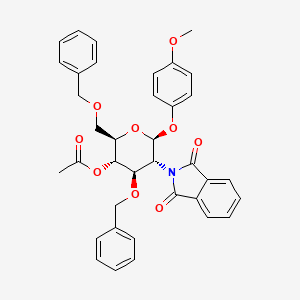

![N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid](/img/structure/B1146851.png)